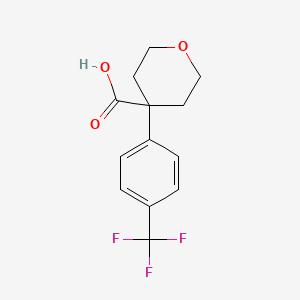

Ácido 4-(4-(trifluorometil)fenil)tetrahidro-2H-pirano-4-carboxílico

Descripción general

Descripción

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C13H13O3F3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring bearing a carboxylic acid group

Aplicaciones Científicas De Investigación

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-carboxylic acid.

Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Comparación Con Compuestos Similares

- 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

- 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester

Comparison: 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Actividad Biológica

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H12F3NO

- Molecular Weight : 255.24 g/mol

- CAS Number : 473706-06-8

The biological activity of 4-(4-(trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity for target proteins.

Key Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. Kinetic studies indicate moderate inhibition against these enzymes, suggesting anti-inflammatory properties.

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, revealing promising results that warrant further investigation.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the tetrahydropyran ring and the introduction of various substituents can impact biological activity. For instance, the presence of halogen atoms on the phenyl ring has been correlated with enhanced inhibitory effects against cholinesterases and β-secretase, important targets in Alzheimer's disease research.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| 3b | 10.4 | 7.7 | Moderate |

| 3e | 5.4 | 9.9 | Moderate |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory potential of derivatives containing the trifluoromethyl group, demonstrating significant inhibition of COX-2 and LOX enzymes. The findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases.

- Cancer Cell Line Studies : Research involving MCF-7 cells indicated that certain derivatives exhibited cytotoxicity with IC50 values in the micromolar range, showcasing potential for development as anticancer agents.

- Molecular Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with target proteins, revealing hydrogen bonding and halogen interactions that contribute to their biological activities.

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFAEXKXCYIFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.